O-(3-Methoxyphenyl)hydroxylamine
Overview
Description
O-(3-Methoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C7H9NO2 It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, which produces methoxyamine.
Industrial Production Methods: The industrial production of O-(3-Methoxyphenyl)hydroxylamine typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-Methoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: O-(3-Methoxyphenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds .
Biology: In biological research, it is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Medicine: The compound has potential medicinal applications, particularly in the development of drugs that target specific biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including polymers and pharmaceuticals .
Mechanism of Action
The mechanism by which O-(3-Methoxyphenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context . The compound’s ability to form stable intermediates with various substrates makes it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Methoxyamine: A simpler derivative of hydroxylamine with a methoxy group instead of a 3-methoxyphenyl group.
Hydroxylamine: The parent compound from which O-(3-Methoxyphenyl)hydroxylamine is derived.
N-Methylhydroxylamine: An isomer of methoxyamine with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs . This makes it particularly useful in specialized applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
O-(3-methoxyphenyl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-2-4-7(5-6)10-8/h2-5H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPPDVQLQJLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531839 | |
Record name | O-(3-Methoxyphenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89232-58-6 | |
Record name | O-(3-Methoxyphenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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